molecular formula C18H22N4O2 B7053403 2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile

2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile

Cat. No.: B7053403
M. Wt: 326.4 g/mol
InChI Key: SWBHKVGBKXRBBE-UHFFFAOYSA-N
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Description

2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile is a complex organic compound with a unique structure that includes a diazinane ring, a piperidine ring, and a phenyl group

Properties

IUPAC Name

2-[4-[4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c19-9-6-14-2-4-15(5-3-14)17(23)21-12-7-16(8-13-21)22-11-1-10-20-18(22)24/h2-5,16H,1,6-8,10-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBHKVGBKXRBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the diazinane intermediate.

    Coupling with the Phenyl Group: The phenyl group is attached via a carbonylation reaction, often using a palladium catalyst to facilitate the coupling.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, where nucleophiles like amines or thiols replace the nitrile group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, mild to moderate temperatures.

Major Products

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Reduced amine derivatives with lower oxidation states.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation or pain, by altering the activity of key enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate: Shares a similar diazinane and piperidine structure but differs in the phenyl and acetonitrile groups.

    2-[2-(2-oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid: Contains a thiazole ring instead of a phenyl group, leading to different chemical properties and applications.

    4-(2-oxo-1,3-diazinan-1-yl)benzonitrile: Similar structure but lacks the piperidine ring, affecting its reactivity and biological activity.

Uniqueness

2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile is unique due to its combination of diazinane, piperidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.

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